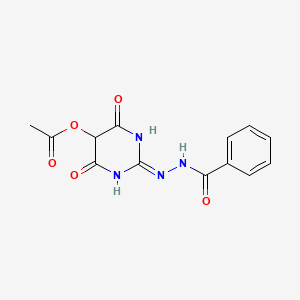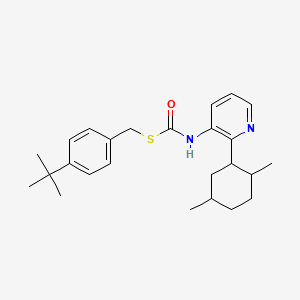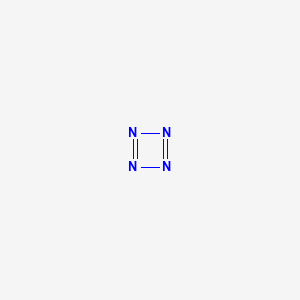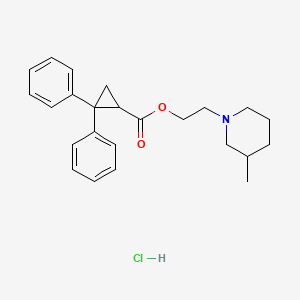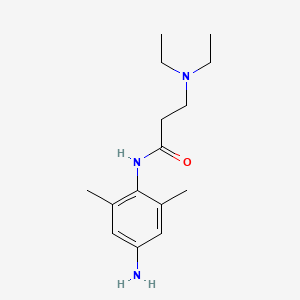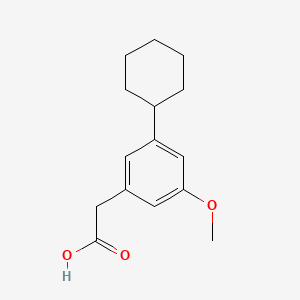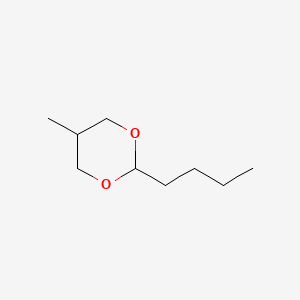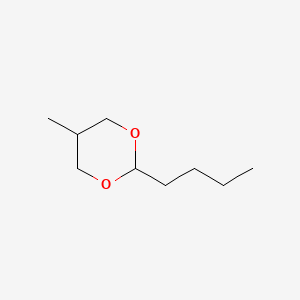
cis-2-Butyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols or the acetalization of aldehydes. One common method is the reaction of 2-butyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Butyl-5-methyl-1,3-dioxane can undergo oxidation reactions to form corresponding dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation products may include hydroxylated or carbonylated dioxanes.
- Reduction products may include diols.
- Substitution reactions can yield halogenated dioxanes or other substituted derivatives.
Scientific Research Applications
Chemistry: cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research has explored the potential of this compound in drug design and development. Its ability to form stable complexes with various biological molecules makes it a candidate for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with different spatial arrangement.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Similar structure with a tert-butyl group instead of a butyl group.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a butyl group.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and industry.
Properties
CAS No. |
41824-29-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCC(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



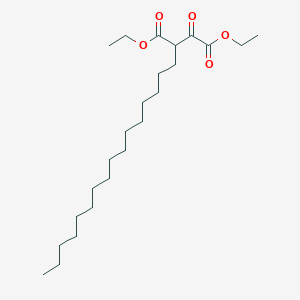
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
